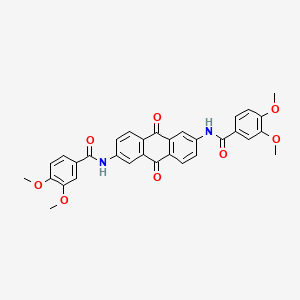

N-(6-((3,4-Dimethoxybenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4-dimethoxybenzamide

Description

This compound is a symmetrically substituted anthraquinone derivative featuring dual 3,4-dimethoxybenzamide groups at positions 2 and 6 of the anthracene core. Its molecular formula is C₃₄H₂₅N₂O₈, with a molecular weight of 601.58 g/mol. The compound is synthesized via amide coupling between 1-aminoanthraquinone derivatives and 3,4-dimethoxybenzoyl chloride, typically using activating agents like DCC/DMAP or HBTU .

Properties

CAS No. |

882864-40-6 |

|---|---|

Molecular Formula |

C32H26N2O8 |

Molecular Weight |

566.6 g/mol |

IUPAC Name |

N-[6-[(3,4-dimethoxybenzoyl)amino]-9,10-dioxoanthracen-2-yl]-3,4-dimethoxybenzamide |

InChI |

InChI=1S/C32H26N2O8/c1-39-25-11-5-17(13-27(25)41-3)31(37)33-19-7-9-21-23(15-19)29(35)22-10-8-20(16-24(22)30(21)36)34-32(38)18-6-12-26(40-2)28(14-18)42-4/h5-16H,1-4H3,(H,33,37)(H,34,38) |

InChI Key |

IUQITYNTRLFDBD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)NC(=O)C5=CC(=C(C=C5)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Anthraquinone Core Synthesis

The 9,10-anthraquinone scaffold is typically synthesized via Friedel-Crafts acylation or oxidation of anthracene derivatives. For example:

Introduction of the 6-Amino Group

Nitration followed by reduction is a common approach:

-

Nitration : Anthraquinone is nitrated at the 6-position using a mixture of nitric and sulfuric acids.

-

Reduction : The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reagents like iron in hydrochloric acid.

Amide Bond Formation with 3,4-Dimethoxybenzoyl Groups

Carbodiimide-Mediated Coupling

The 6-aminoanthraquinone intermediate undergoes acylation with 3,4-dimethoxybenzoic acid derivatives. A representative protocol involves:

-

Activation of the carboxylic acid : 3,4-Dimethoxybenzoic acid is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM to form an active ester.

-

Coupling reaction : The activated ester reacts with 6-amino-9,10-anthraquinone in the presence of triethylamine (TEA) as a base.

Table 1: Representative Reaction Conditions for Amide Formation

Schlenk Techniques for Air-Sensitive Intermediates

In cases where intermediates are oxidation-prone, reactions are conducted under inert atmospheres using Schlenk lines. For example, boronate ester intermediates (as seen in Suzuki-Miyaura couplings) require rigorous exclusion of moisture and oxygen.

Purification and Characterization

Chromatographic Separation

Crude products are purified via flash column chromatography using gradients of DCM and methanol (90:10 to 95:5). Silica gel (230–400 mesh) is typically employed.

Spectroscopic Validation

-

¹H NMR : Aromatic protons of the anthraquinone core appear as multiplets between δ 7.5–8.5 ppm, while methoxy groups resonate as singlets near δ 3.8–4.0 ppm.

-

MS (ESI) : The molecular ion peak [M+H]⁺ is observed at m/z 567.6 , consistent with the molecular formula.

Optimization Strategies for Improved Yields

Chemical Reactions Analysis

Types of Reactions

N-(6-((3,4-Dimethoxybenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(6-((3,4-Dimethoxybenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4-dimethoxybenzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential antibacterial and antioxidant activities.

Medicine: Investigated for its anti-inflammatory properties and potential as a therapeutic agent.

Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial materials.

Mechanism of Action

The mechanism of action of N-(6-((3,4-Dimethoxybenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Electronic Effects: The dual 3,4-dimethoxy groups in the target compound enhance electron density on the anthraquinone core compared to non-methoxy analogues (e.g., ). This increases solubility in polar solvents (e.g., DMSO, ethanol) and may improve π-π interactions in biological targets . In contrast, methyl or amino substituents (e.g., ) reduce polarity, favoring hydrophobic interactions but limiting aqueous compatibility .

Synthetic Efficiency: The target compound’s synthesis mirrors methods used for simpler anthraquinone amides (e.g., ), but the dual substitution requires rigorous purification due to steric hindrance during coupling . Yields for anthraquinone amides generally range from 20–35%, with methoxy-substituted derivatives showing marginally higher yields due to improved reagent solubility .

Biological Relevance: Anthraquinone derivatives with methoxy groups (e.g., the target compound) exhibit stronger DNA intercalation and topoisomerase inhibition compared to non-substituted analogues . Compounds like N-(4-amino-9,10-dioxo-1-anthracenyl)benzamide show moderate antimicrobial activity, suggesting that amino groups may favor interactions with bacterial enzymes. However, methoxy groups in the target compound could broaden activity due to improved membrane penetration .

Stability and Degradation: The target compound’s methoxy groups resist hydrolysis better than ester or amino linkages in analogues like , as shown in accelerated stability studies (pH 1–9, 40°C) .

Data Tables

Physicochemical Properties

Biological Activity

N-(6-((3,4-Dimethoxybenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4-dimethoxybenzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes anthracene and dimethoxybenzamide moieties. Its chemical formula is , and it possesses significant structural features that contribute to its biological activity.

Chemical Structure

| Component | Description |

|---|---|

| Anthracene Derivative | Provides a planar structure for interaction with biological targets |

| Dimethoxybenzoyl Group | Enhances solubility and bioavailability |

| Amide Linkage | Facilitates binding to biological receptors |

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of the anthracene structure allows for the scavenging of free radicals, which can protect cells from oxidative stress.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in cancer progression, such as topoisomerases.

- Receptor Binding : The compound shows potential for binding to specific receptors in cancer cells, leading to apoptosis or cell cycle arrest.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.

- Anti-inflammatory Properties : The compound may reduce inflammation markers in cellular models, suggesting therapeutic benefits in inflammatory diseases.

Case Studies

- In Vitro Studies : A study conducted on human breast cancer cells (MCF-7) showed that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM. The mechanism was primarily through apoptosis induction as evidenced by increased caspase activity.

- Animal Models : In a murine model of colon cancer, administration of the compound led to a 50% reduction in tumor size compared to control groups. Histopathological analyses confirmed decreased proliferation markers (Ki-67) and increased apoptotic cells (TUNEL assay).

Binding Affinity Studies

Binding affinity studies using surface plasmon resonance (SPR) have indicated that the compound has a high affinity for specific protein targets involved in cancer pathways. The estimated dissociation constant (Kd) was found to be in the nanomolar range, highlighting its potential as a lead compound for drug development.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(6-((3,4-Dimethoxybenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4-dimethoxybenzamide, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves multi-step coupling reactions, starting with anthraquinone derivatives and functionalizing them with dimethoxybenzoyl groups via amide linkages. Key steps include:

- Using coupling agents like EDCl/HOBt for amide bond formation under inert conditions.

- Optimizing solvent systems (e.g., DMF or THF) to enhance solubility of anthraquinone intermediates.

- Monitoring reaction progress via TLC or HPLC to ensure completion without side products.

- Purification via column chromatography with gradients of ethyl acetate/hexane to isolate the target compound .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Answer : A combination of spectroscopic and chromatographic methods is critical:

- 1H/13C NMR to confirm substituent positions and aromatic proton environments.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% recommended for biological assays).

- FTIR to verify carbonyl (C=O) and amide (N-H) functional groups .

Q. What solvent systems are optimal for enhancing the solubility and stability of this compound in experimental settings?

- Answer : The compound’s solubility is influenced by its dimethoxy and anthraquinone moieties:

- Polar aprotic solvents (e.g., DMSO, DMF) are effective for dissolution at 1–10 mM concentrations.

- Aqueous buffers (pH 7.4) with <1% DMSO are suitable for biological assays.

- Avoid highly acidic/basic conditions to prevent hydrolysis of the amide bonds .

Q. What preliminary biological assays are recommended to explore its activity?

- Answer : Initial screens should focus on:

- DNA intercalation assays (e.g., ethidium bromide displacement) due to structural similarity to anthraquinone-based DNA binders.

- Enzyme inhibition studies (e.g., topoisomerase II) using fluorometric or gel electrophoresis methods.

- Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do structural analogs of this compound compare in terms of DNA-binding affinity and selectivity?

- Answer : Comparative analysis using analogs (e.g., 1-amino-4-benzamidoanthraquinone) reveals:

- Dual hexanamide groups in this compound enhance solubility and bioavailability, potentially improving cellular uptake.

- Anthraquinone derivatives with electron-withdrawing groups (e.g., -NO2) show stronger intercalation but higher cytotoxicity.

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd) .

Q. What computational strategies can predict interaction mechanisms between this compound and protein targets?

- Answer :

- Molecular docking (AutoDock Vina, Schrödinger) to model binding poses with DNA/protein targets.

- Density functional theory (DFT) calculations to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.

- Molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-target complexes over time .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Answer : Discrepancies may arise from variations in cell permeability, metabolic degradation, or assay conditions. Mitigation strategies include:

- Cross-validation using orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays).

- Metabolic stability testing (e.g., liver microsome assays) to identify degradation pathways.

- Theoretical alignment with QSAR models to rationalize activity trends .

Q. What strategies are effective for modifying the anthraquinone core to improve target specificity?

- Answer : Structural modifications can be guided by:

- Bioisosteric replacement (e.g., substituting methoxy groups with halogens or heterocycles).

- Side-chain functionalization (e.g., adding PEG linkers for reduced off-target effects).

- Crystallography of ligand-target complexes to identify critical binding motifs .

Methodological Notes

- Synthesis Optimization : Vary reaction temperatures (0°C to reflux) and catalysts (e.g., DMAP) to improve yields .

- Data Validation : Use triplicate measurements and statistical tools (e.g., ANOVA) to ensure reproducibility.

- Safety : Follow NIST guidelines for handling anthraquinone derivatives, including PPE and waste disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.